molecular formula C20H20N2O3S B5483753 2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide

2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide

Cat. No.: B5483753
M. Wt: 368.5 g/mol
InChI Key: RUABTACGYMNKFP-UHFFFAOYSA-N
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Description

The compound “2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiophene, a benzoxazepine, and an acetamide group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The benzothiophene and benzoxazepine rings are likely to contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the hydroxy groups might be involved in hydrogen bonding or could act as nucleophiles in certain reactions. The acetamide group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point .

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the biological activity of similar compounds, it could be a promising candidate for drug development .

Properties

IUPAC Name

2-[7-(1-benzothiophen-3-yl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-21-19(24)11-22-6-7-25-20-14(10-22)8-13(9-17(20)23)16-12-26-18-5-3-2-4-15(16)18/h2-5,8-9,12,23H,6-7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUABTACGYMNKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCOC2=C(C1)C=C(C=C2O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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